molecular formula C15H14F3N5O4S B6542335 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1021216-46-5

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6542335
CAS No.: 1021216-46-5
M. Wt: 417.4 g/mol
InChI Key: QTGHEYCNMLJXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-pyridazine sulfonamide class, characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a methyl group at position 2. The 6-position of the pyridazine ring is linked via an ether oxygen to a sulfonamide-containing side chain. The sulfonamide group is further substituted with a trifluoromethoxy (OCF₃) moiety at the para position of the benzene ring.

Properties

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O4S/c1-10-20-21-13-6-7-14(22-23(10)13)26-9-8-19-28(24,25)12-4-2-11(3-5-12)27-15(16,17)18/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHEYCNMLJXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the available literature on its biological properties, including cytotoxicity against cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following features:

  • Molecular Formula : C15H15F3N5O3S
  • Molecular Weight : 393.37 g/mol
  • IUPAC Name : this compound

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)1.06 ± 0.16
MCF-7 (Breast Cancer)1.23 ± 0.18
HeLa (Cervical Cancer)2.73 ± 0.33

These results indicate significant cytotoxicity, suggesting that the compound may inhibit cell proliferation effectively.

The mechanism through which this compound exerts its effects is believed to involve inhibition of specific kinases associated with tumor growth. For example, it has been shown to inhibit c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.090 µM) . This suggests a targeted approach in disrupting signaling pathways crucial for cancer cell survival.

Study on Triazolo-Pyridazine Derivatives

A study focused on a series of triazolo-pyridazine derivatives demonstrated that compounds similar to this compound exhibited promising results against various cancer cell lines. The compounds were synthesized and tested for their inhibitory activity against c-Met kinase and showed moderate to significant cytotoxicity across multiple cell lines .

In Vivo Studies

While most current research has focused on in vitro studies, there is potential for future investigations into the in vivo efficacy of this compound. The promising IC50 values suggest that further exploration in animal models could yield important insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonamide Group

Compound 1 : 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
  • Key Differences :
    • The sulfonamide benzene ring is substituted with a 3-fluoro group instead of trifluoromethoxy.
    • The triazolo-pyridazine core is directly linked to a phenyl group at position 6, lacking the ethoxyethyl spacer present in the target compound.
  • Implications :
    • Reduced steric bulk compared to the trifluoromethoxy group may alter binding affinity in hydrophobic pockets. Fluorine’s electronegativity could enhance polarity but decrease lipophilicity relative to OCF₃ .
Compound 2 : 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
  • Key Differences :
    • Replaces the sulfonamide group with a benzamide moiety.
    • The triazolo-pyridazine core is modified with a 3-(trifluoromethyl)benzylsulfanyl group at position 4.
  • Implications: The benzamide group may reduce hydrogen-bonding capacity compared to sulfonamides.

Modifications in the Linker Region

Compound 3 : N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
  • Key Differences :
    • Features a thioether linker (sulfanyl group) instead of an ether oxygen.
    • The side chain includes a benzylcarbamoylmethyl group attached to the sulfanyl moiety.
  • Implications: The thioether linker may increase metabolic susceptibility compared to the ether linkage.

Core Heterocycle Modifications

Compound 4 : 4-(2-Methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
  • Key Differences :
    • Replaces the pyridazine core with a tetrahydropyridine fused to the triazole ring ([1,2,4]triazolo[4,3-a]pyridine).
    • The sulfonamide is linked via a methylene group to the triazole instead of an ethoxyethyl spacer.
  • The methyloxazolyl substituent introduces a polar heterocycle, which may influence solubility .

Research Implications and Gaps

  • The trifluoromethoxy group in the target compound may offer superior metabolic stability compared to the fluorine or methyl substituents in analogs .
  • The impact of core saturation (e.g., Compound 4’s tetrahydropyridine) on bioactivity remains unexplored .

Preparation Methods

Cyclization with Hydrazine Derivatives

Hydrazine reacts with 6-chloropyridazine-3-carbonitrile under basic conditions to form the triazole ring. Methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Alternatives include using pre-methylated hydrazines, such as methylhydrazine, to directly incorporate the methyl group during cyclization.

Example Protocol

  • Reactants : 6-Chloropyridazine-3-carbonitrile (1.0 equiv), methylhydrazine (1.2 equiv)

  • Conditions : Ethanol, reflux (78°C), 12 h

  • Yield : 68–72%

Synthesis of 4-(Trifluoromethoxy)Benzenesulfonyl Chloride

The sulfonamide precursor is prepared via chlorosulfonation of 4-(trifluoromethoxy)benzene.

Chlorosulfonation Reaction

  • Reactants : 4-(Trifluoromethoxy)benzene (1.0 equiv), ClSO₃H (3.0 equiv)

  • Conditions : 0°C → 25°C, 4 h

  • Workup : Quenched with ice-water, extracted with CH₂Cl₂

  • Yield : 85–90%

Sulfonamide Coupling

The final step couples the ethylamine-linked triazolopyridazine with 4-(trifluoromethoxy)benzenesulfonyl chloride.

Reaction Conditions

  • Reactants :

    • 2-({3-Methyl-triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine (1.0 equiv)

    • 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane, 0°C → 25°C, 12 h

  • Purification : Preparative HPLC (MeCN/H₂O with 0.1% TFA)

  • Yield : 64–68%

Alternative Routes and Optimization

Ullmann-Type Coupling for Aryl Ether Formation

Copper-catalyzed coupling can directly introduce the trifluoromethoxybenzene group:

  • Catalyst : CuI (10 mol%), Cs₂CO₃ (2.0 equiv)

  • Reactants : 6-Hydroxy-3-methyl-triazolo[4,3-b]pyridazine, 1-iodo-4-(trifluoromethoxy)benzene

  • Solvent : DMSO, 100°C, 36 h

  • Yield : 72.6%

Microwave-Assisted Suzuki Coupling

For accelerated reactions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1), microwave irradiation (120°C, 10 min)

  • Yield : >95% purity

Analytical Data and Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.44 (s, 1H, triazole-H), 7.70 (d, J = 8.9 Hz, 2H, aryl-H), 7.38 (d, J = 8.5 Hz, 2H, aryl-H), 4.75 (t, J = 4.8 Hz, 2H, OCH₂), 3.94 (s, 3H, CH₃).

  • APCI MS : m/z 455 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Optimize stoichiometry of hydrazine derivatives and use high-purity starting materials.

  • Byproducts in Sulfonamide Formation : Employ slow addition of sulfonyl chloride at 0°C and rigorous drying of solvents .

Q & A

Basic Research Questions

Q. What are the key structural and functional features of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide that govern its reactivity and bioactivity?

  • Answer: The compound features:

  • A triazolopyridazine core , which enables π-π stacking interactions with biological targets like bromodomains .
  • A sulfonamide group (-SO₂NH-), enhancing hydrogen-bonding potential and metabolic stability .
  • A trifluoromethoxy (-OCF₃) substituent , contributing to electron-withdrawing effects and improved pharmacokinetic properties .
  • A 3-methyl group on the triazolo ring, which may sterically modulate binding affinity .
    These groups collectively influence solubility, target engagement, and stability under physiological conditions.

Q. What synthetic methodologies are typically employed to prepare triazolopyridazine-sulfonamide derivatives?

  • Answer: Synthesis involves multi-step protocols:

Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolopyridazine scaffold .

Etherification: Coupling the triazolopyridazine core with ethylene glycol derivatives via nucleophilic substitution (e.g., using NaH in DMF) .

Sulfonamide Introduction: Reacting with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, dichloromethane at 0–5°C minimizes side reactions during sulfonamide coupling .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between triazole isomers) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for pharmacological studies) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry and packing interactions .

Advanced Research Questions

Q. What biological targets are associated with triazolopyridazine derivatives, and how are these interactions validated experimentally?

  • Answer:

  • Primary Target: Bromodomain and extraterminal (BET) proteins (e.g., BRD4), validated via:
  • Biochemical Assays: Fluorescence polarization assays using acetylated histone peptides to measure IC₅₀ values .
  • Crystallography: Resolving cocrystal structures (e.g., PDB entries) to map binding interactions, such as hydrogen bonds with conserved asparagine residues .
  • Secondary Targets: Kinases or GPCRs, screened via kinase profiling panels or β-arrestin recruitment assays .
    Note: Bivalent binding (e.g., AZD5153 analogs) enhances potency by engaging two bromodomains simultaneously .

Q. How do structural modifications (e.g., substituents on the triazolopyridazine or sulfonamide groups) impact pharmacokinetics and in vivo efficacy?

  • Answer: Key modifications and their effects include:

  • Triazole Substituents:
  • 3-Methyl Group: Enhances metabolic stability by reducing CYP450 oxidation .
  • Bulkier Groups (e.g., cyclopropyl): Improve target selectivity but may reduce solubility .
  • Sulfonamide Variations:
  • Trifluoromethoxy (-OCF₃): Increases membrane permeability and half-life due to lipophilicity .
    Methodology: Compare analogs using:
  • LogD Measurements: Assess lipophilicity (optimal range: 2–4) .
  • In Vivo PK Studies: Monitor plasma half-life and bioavailability in rodent models .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer: Discrepancies often arise from:

  • Assay Conditions: Differences in buffer pH or ionic strength alter target engagement (e.g., BRD4 assays require 50 mM HEPES, pH 7.4) .
  • Cell Line Variability: Use isogenic cell lines to control for genetic background effects .
  • Animal Models: Orthotopic vs. xenograft models may yield divergent efficacy results .
    Resolution: Perform meta-analyses with standardized protocols and report detailed experimental conditions (e.g., CASMI guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.